
Negamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Negamycin is a broad-spectrum antibacterial agent. It acts by inhibiting protein synthesis.
Aplicaciones Científicas De Investigación
Therapeutic Applications in Genetic Disorders
Negamycin is primarily recognized for its ability to promote translational readthrough of premature termination codons (PTCs), which are responsible for approximately 10% of genetic diseases. By facilitating the synthesis of full-length functional proteins, this compound presents a promising therapeutic avenue for conditions like Duchenne muscular dystrophy (DMD) and cystic fibrosis.
Case Studies and Research Findings
- Duchenne Muscular Dystrophy : In a study by Arakawa et al., this compound was shown to significantly enhance dystrophin levels in mdx mice, indicating its potential as a treatment for DMD .
- Cystic Fibrosis : Research has demonstrated that this compound can also restore function in CFTR (cystic fibrosis transmembrane conductance regulator) gene mutations, highlighting its versatility in addressing various genetic disorders .
Antimicrobial Properties
This compound exhibits antimicrobial activity against multiple drug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa. Its unique binding properties disrupt protein biosynthesis in bacteria, making it a candidate for developing new antibiotics.
Mechanism of Antimicrobial Action
This compound binds to the small subunit of the bacterial ribosome, causing translational stalling and miscoding . This results in the inhibition of protein synthesis, which is critical for bacterial growth and survival.
Efficacy Against Resistant Strains
Recent studies have highlighted this compound's effectiveness against strains resistant to conventional antibiotics. For instance, it has been shown to maintain activity against Escherichia coli strains that exhibit resistance to other antibiotic classes .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has led to the development of several analogs with enhanced potency and specificity for readthrough activity.
Development of Analog Compounds
- 3-epi-deoxythis compound : This analog has shown improved readthrough activity compared to this compound itself when tested against various PTCs .
- Conformationally Restricted Derivatives : Recent studies have developed derivatives that are effective against both TGA and TAG mutations, expanding the therapeutic potential of this compound-based treatments .
Summary and Future Directions
This compound stands out as a multifaceted compound with significant implications for both genetic disorder treatment and antimicrobial therapy. Ongoing research is focused on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy.
Application Area | Key Findings |
---|---|
Genetic Disorders | Restores dystrophin expression in DMD models; effective against CFTR mutations |
Antimicrobial Activity | Active against drug-resistant Gram-negative bacteria; inhibits protein biosynthesis |
Structure-Activity Relationships | Development of more potent analogs; enhanced readthrough activity observed |
Propiedades
Número CAS |
33404-78-3 |
---|---|
Fórmula molecular |
C9H20N4O4 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid |
InChI |
InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1 |
Clave InChI |
IKHFJPZQZVMLRH-RNFRBKRXSA-N |
SMILES |
CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |
SMILES isomérico |
CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N |
SMILES canónico |
CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid negamycin negamycin, (threo-D)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.